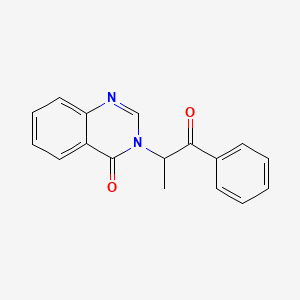![molecular formula C19H19N3O2S2 B4109938 2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)
2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound is commonly referred to as BTA-EG6 and has been studied for its potential use as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that BTA-EG6 has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to decrease the level of amyloid-beta peptides in Alzheimer's disease models and reduce the aggregation of alpha-synuclein in Parkinson's disease models.
Wirkmechanismus
The mechanism of action of BTA-EG6 involves the inhibition of specific enzymes and proteins that play a role in disease progression. For example, BTA-EG6 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. BTA-EG6 has also been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, BTA-EG6 can induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, BTA-EG6 can decrease the level of amyloid-beta peptides and reduce neuroinflammation. In Parkinson's disease models, BTA-EG6 can reduce the aggregation of alpha-synuclein and protect dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTA-EG6 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting specific targets without affecting other pathways. However, one limitation of using BTA-EG6 is its potential toxicity and off-target effects. Careful dosing and toxicity studies are necessary to ensure the safety of using BTA-EG6 in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BTA-EG6. One area of interest is the development of BTA-EG6 derivatives with improved potency and specificity. Another area of interest is the use of BTA-EG6 in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential use of BTA-EG6 in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-6-2-4-8-17(15)26-19)20-14-5-1-3-7-16(14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRVUAMKBMFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4109876.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)
![6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109889.png)
![5-(2-chlorophenyl)-7-(2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109897.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)
![ethyl 4-(3-cyclopropyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4109927.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
![2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4109935.png)
![2-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4109951.png)
![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
![N-[cyclopentyl(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4109961.png)